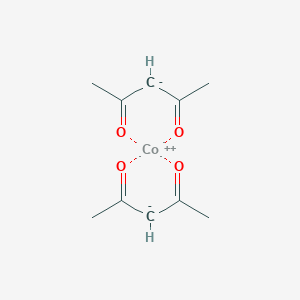

Cobalt(II) bis(acetylacetonate)

Vue d'ensemble

Description

Synthesis Analysis

Cobalt(II) bis(acetylacetonate) is typically synthesized through the reaction of cobalt salts with acetylacetone. The synthesis process involves complexation, where the cobalt ion coordinates with the acetylacetonate ligands to form a stable chelate compound. This reaction can vary in conditions, such as solvent, temperature, and cobalt salt used, impacting the purity and yield of the final product (Nakamura et al., 1972).

Molecular Structure Analysis

The molecular structure of Co(acac)2 has been extensively studied. It typically adopts a tetrahedral geometry, where the cobalt ion is at the center, coordinated by two bidentate acetylacetonate ligands. Studies have demonstrated the stability and conformational preferences of Co(acac)2, highlighting the tetrahedral structure as the most energetically favorable conformation (Radoń et al., 2009).

Chemical Reactions and Properties

Co(acac)2 participates in various chemical reactions, primarily as a catalyst or reactant in organic synthesis. It has been utilized in hydrogen atom transfer reactions, indicating its potential in facilitating various organic transformations. The compound's chemical reactivity also extends to reactions with halogens and its role in oxidation processes (Ma & Herzon, 2016).

Physical Properties Analysis

The physical properties of Co(acac)2, such as solubility, melting point, and color, are influenced by its molecular structure. It typically appears as a blue or purple solid, soluble in organic solvents. These properties are critical in its application as a precursor for materials and in catalytic processes.

Chemical Properties Analysis

The chemical properties of Co(acac)2 include its redox behavior, coordination chemistry, and magnetic properties. The cobalt ion's ability to undergo oxidation-reduction reactions makes it a versatile compound in catalysis and materials science. Its magnetic properties are also of interest, with studies focusing on the electronic structure and spin states of the cobalt ion within the acetylacetonate complex (Pietrzyk et al., 2011).

Applications De Recherche Scientifique

Synthesis of Ketones and Esters : Cobalt bis(acetylacetonate) mediates hydrogen atom transfer to various functionalized alkenes. This process facilitates the synthesis of ketones and esters and is compatible with multiple functional groups. It provides an alternative to other oxidation methods and homologation processes (Xiaoshen Ma & S. Herzon, 2016).

Interaction with Bromine : In a reaction with bromine, bis(acetylacetonato)cobalt(II) ultimately produces cobalt(II) bromide and γ-bromoacetylacetone. An intermediary dimeric product with a tetrahedral structure has also been isolated from this reaction (Yukio Nakamura, N. Kanehisa, & S. Kawaguchi, 1972).

Fragmentation Induced by Electrons : This compound is used in nanoscale fabrication processes, like focus electron beam-induced deposition. Low-energy electrons can induce fragmentation of the molecule, making it efficient for organometallic complex decomposition in the gas phase (F. Rabilloud, J. Kopyra, & H. Abdoul-Carime, 2021).

PMR Studies of Magnetic Anisotropy : PMR spectra of di-adducts of bis(acetylacetonate) complexes of cobalt(II) have been recorded to study magnetic anisotropy. The isotropic shifts in cobalt adducts indicate both contact and dipolar interactions, influenced by the chemical nature of coordinating solvents (G. N. Mar, 1969).

Electrochemical Properties : Cobalt(III) derivatives of acacen (H2acacen = bis(acetylacetone) ethylenediimine) and related ligands have been studied for their structural, spectroscopic, and electrochemical properties. This research helps understand the electronic structural model of these complexes (A. Boettcher, T. Takeuchi, et al., 1997).

Conformational Stability and Spin States : The electronic structure and conformation of bis(acetylacetonate) cobalt(II), used in radical polymerization of olefins, have been studied using CASSCF/CASPT2 methods. This research helps in understanding the ground state and preferred conformation of the molecule (M. Radoń, M. Srebro, & E. Broclawik, 2009).

Aerobic Oxidation of Bis-sulfides : Cobalt(II) acetylacetonate/aldehyde-promoted aerobic oxidation provides a method for functionalizing sulfur atoms in bis-sulfides, leading to the formation of corresponding monosulfoxides (M. M. Dell’Anna, P. Mastrorilli, et al., 2000).

Safety And Hazards

Cobalt(II) bis(acetylacetonate) is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer by inhalation and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Metal acetylacetonates are widely used as building blocks in modern organic synthesis . They are also used as latent accelerators which increase selectivity and formation of catalytic active sites, as curing agents for epoxy resin, as supported reagent systems, as a precursor for the production of metal nanoparticles .

Propriétés

IUPAC Name |

cobalt(2+);pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Co/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFAZDGHFACXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893247 | |

| Record name | Cobalt(II) bis(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) bis(acetylacetonate) | |

CAS RN |

14024-48-7 | |

| Record name | Cobalt(II) acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobaltous acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(II) bis(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

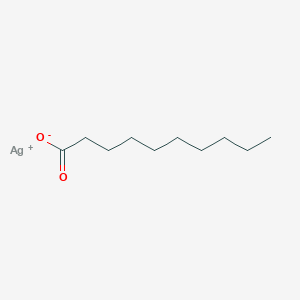

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

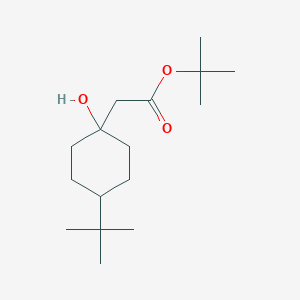

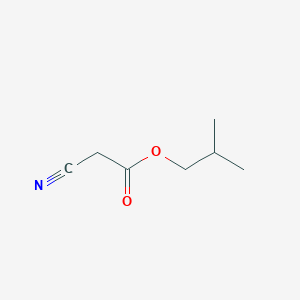

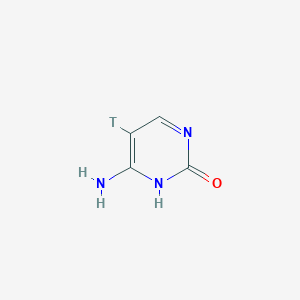

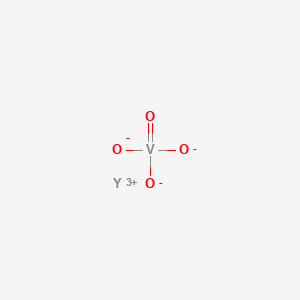

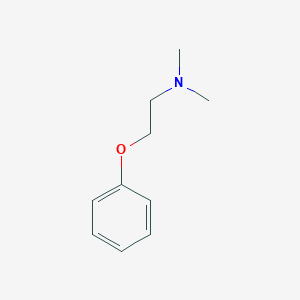

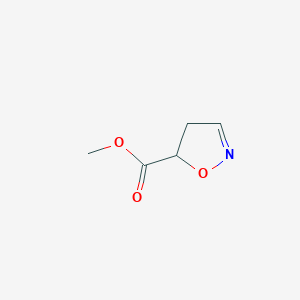

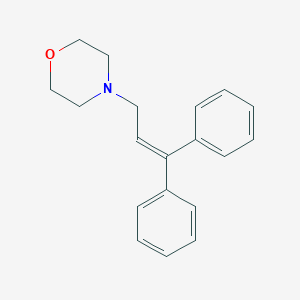

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.